molecular formula C13H8ClFO3 B6399000 2-Chloro-5-(4-fluoro-2-hydroxyphenyl)benzoic acid CAS No. 1261903-51-8

2-Chloro-5-(4-fluoro-2-hydroxyphenyl)benzoic acid

Cat. No.: B6399000
CAS No.: 1261903-51-8
M. Wt: 266.65 g/mol
InChI Key: UYCYEYPWMNMCMD-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-fluoro-2-hydroxyphenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the second position, a fluoro group at the fifth position, and a hydroxyphenyl group at the fourth position of the benzoic acid core

Properties

IUPAC Name

2-chloro-5-(4-fluoro-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-11-4-1-7(5-10(11)13(17)18)9-3-2-8(15)6-12(9)16/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCYEYPWMNMCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689425
Record name 4-Chloro-4'-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-51-8
Record name 4-Chloro-4'-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-fluoro-2-hydroxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Reaction Conditions:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-fluoro-2-hydroxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The hydroxy group can be oxidized to form quinones.

    Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

    Oxidation Reactions: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction Reactions: Hydrogen gas (H2) with a palladium catalyst

Major Products Formed

    Substitution Reactions: Formation of substituted benzoic acids

    Oxidation Reactions: Formation of quinones

    Reduction Reactions: Formation of reduced aromatic compounds

Scientific Research Applications

2-Chloro-5-(4-fluoro-2-hydroxyphenyl)benzoic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anti-cancer properties.

    Material Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-fluoro-2-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The presence of the hydroxy group allows for hydrogen bonding interactions with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid
  • 2-Chloro-5-fluoropyrimidine
  • 2-Chloro-4-fluoro-5-nitrobenzoic acid

Uniqueness

2-Chloro-5-(4-fluoro-2-hydroxyphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological propertiesCompared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable compound for research and industrial applications .

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